4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid
Overview
Description
4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid is an organic compound that features an indole core structure substituted with a 4-chlorobenzyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available indole or synthesized via Fischer indole synthesis.
Substitution Reaction: The 4-chlorobenzyl group is introduced through a nucleophilic substitution reaction. This involves reacting the indole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the indole nitrogen or the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound is explored for its use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of 4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorobenzyl)oxy]benzoic acid
- 4-[(4-chlorobenzyl)oxy]phenylboronic acid
Uniqueness
4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid is unique due to its indole core structure, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds, such as 4-[(4-chlorobenzyl)oxy]benzoic acid, which lacks the indole moiety and thus has different reactivity and biological activity.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-11-6-4-10(5-7-11)9-21-15-3-1-2-13-12(15)8-14(18-13)16(19)20/h1-8,18H,9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHGAOIMMHDLOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)C(=C1)OCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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